molecular formula C15H12F6N4O4 B3612395 2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

Cat. No. B3612395
M. Wt: 426.27 g/mol
InChI Key: NGOKCUKVRROIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a chemical compound that belongs to the class of oxadiazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the synthesis of cell wall components in microorganisms. In addition, it has been reported to inhibit the activity of acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is beneficial for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. Furthermore, it has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has been studied for its potential use as an insecticide and fungicide in agricultural chemistry.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is its broad-spectrum antimicrobial and antifungal activity. It has been shown to be effective against a wide range of microorganisms, including drug-resistant strains. Furthermore, it has also been explored for its potential use in the treatment of Alzheimer's disease, which is a major health concern worldwide. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the research on 2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One of the potential directions is to study its mechanism of action in more detail to gain a better understanding of its antimicrobial, antifungal, and anticancer activities. Furthermore, it can be explored for its potential use in the development of new drugs for the treatment of Alzheimer's disease. In addition, more studies are needed to evaluate its potential use as an insecticide and fungicide in agricultural chemistry.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. It has been extensively studied for its antimicrobial, antifungal, and anticancer activities. Furthermore, it has also been explored for its potential use in the treatment of Alzheimer's disease. However, further studies are needed to evaluate its potential toxicity and mechanism of action in more detail.

Scientific Research Applications

2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and anticancer activities. In addition, it has also been explored as a potential candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase enzyme. Furthermore, this compound has been studied for its potential use in agricultural chemistry as a fungicide and insecticide.

properties

IUPAC Name

2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F6N4O4/c16-14(17,18)13(15(19,20)21)22-11(9-2-1-3-10(8-9)25(26)27)29-12(23-13)24-4-6-28-7-5-24/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOKCUKVRROIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F6N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
Reactant of Route 6
2-morpholin-4-yl-6-(3-nitrophenyl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine

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